molecular formula C15H16FN3O4S B5297281 1-[(3-fluorophenyl)sulfonyl]-4-(1H-imidazol-1-yl)piperidine-4-carboxylic acid

1-[(3-fluorophenyl)sulfonyl]-4-(1H-imidazol-1-yl)piperidine-4-carboxylic acid

Cat. No. B5297281
M. Wt: 353.4 g/mol
InChI Key: ZHWJRVHRISLMER-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-[(3-fluorophenyl)sulfonyl]-4-(1H-imidazol-1-yl)piperidine-4-carboxylic acid, also known as FSCPX, is a selective antagonist of the adenosine A1 receptor. It is a novel chemical compound that has been extensively studied for its potential use in scientific research.

Mechanism of Action

1-[(3-fluorophenyl)sulfonyl]-4-(1H-imidazol-1-yl)piperidine-4-carboxylic acid selectively binds to the adenosine A1 receptor and prevents its activation by adenosine. This leads to a decrease in the downstream signaling pathways that are activated by this receptor, ultimately resulting in a decrease in the physiological effects of adenosine.
Biochemical and Physiological Effects:
This compound has been shown to have a range of biochemical and physiological effects, including a decrease in heart rate, blood pressure, and neurotransmitter release. It has also been shown to have anti-inflammatory effects and to protect against ischemic injury in the heart and brain.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 1-[(3-fluorophenyl)sulfonyl]-4-(1H-imidazol-1-yl)piperidine-4-carboxylic acid in lab experiments is its high selectivity for the adenosine A1 receptor. This allows researchers to selectively block this receptor without affecting other adenosine receptors or other signaling pathways. However, one limitation of this compound is that it has a relatively short half-life in vivo, which can make it difficult to study its long-term effects.

Future Directions

There are several potential future directions for research on 1-[(3-fluorophenyl)sulfonyl]-4-(1H-imidazol-1-yl)piperidine-4-carboxylic acid. One area of interest is the role of the adenosine A1 receptor in neurodegenerative diseases, such as Alzheimer's and Parkinson's disease. This compound may be a useful tool for studying the potential therapeutic effects of targeting this receptor in these conditions. Another area of interest is the development of new compounds that are more potent and selective than this compound, which could lead to more effective treatments for various conditions.

Synthesis Methods

The synthesis of 1-[(3-fluorophenyl)sulfonyl]-4-(1H-imidazol-1-yl)piperidine-4-carboxylic acid involves several steps, including the reaction of 3-fluorobenzenesulfonyl chloride with piperidine, followed by the addition of imidazole and carboxylic acid. The final product is obtained through purification and isolation.

Scientific Research Applications

1-[(3-fluorophenyl)sulfonyl]-4-(1H-imidazol-1-yl)piperidine-4-carboxylic acid has been widely used in scientific research as a tool to study the adenosine A1 receptor. This receptor is involved in a wide range of physiological processes, including cardiac function, neurotransmission, and inflammation. By selectively blocking the adenosine A1 receptor, this compound can help researchers better understand the role of this receptor in various physiological and pathological conditions.

properties

IUPAC Name

1-(3-fluorophenyl)sulfonyl-4-imidazol-1-ylpiperidine-4-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16FN3O4S/c16-12-2-1-3-13(10-12)24(22,23)19-7-4-15(5-8-19,14(20)21)18-9-6-17-11-18/h1-3,6,9-11H,4-5,7-8H2,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZHWJRVHRISLMER-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1(C(=O)O)N2C=CN=C2)S(=O)(=O)C3=CC=CC(=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16FN3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

353.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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